molecular formula C9H8BrN3O B1429372 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 872620-93-4

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No. B1429372
M. Wt: 254.08 g/mol
InChI Key: UTJJZKBWXLYEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a chemical compound with the molecular formula C9H8BrN3O. It has a molecular weight of 254.08 g/mol . The compound is characterized by a fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .


Synthesis Analysis

The synthesis of substituted pyridines, such as 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, has been reported via the remodeling of (aza)indoles/benzofurans . This ring cleavage methodology reaction allows for the introduction of various functional groups to the pyridine .


Molecular Structure Analysis

The molecular structure of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is characterized by a fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide include a molecular weight of 254.08 g/mol, a topological polar surface area of 57.8 Ų, and a complexity of 236 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis and Biological Activity

  • A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, which are structurally related to 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, were synthesized and exhibited significant antimicrobial activity, comparable to standard antibiotic drugs (Al-Omar & Amr, 2010).

Environmental Behavior and Degradation

  • The degradation of chlorantraniliprole, a structurally similar compound to 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, was studied under conditions relevant to California rice culture, suggesting that soil properties have a significant influence on degradation compared to flooding practices or field salinization (Redman et al., 2019).
  • The hydrolysis of chlorantraniliprole was investigated, revealing that the compound's stability in neutral or acidic surface waters is likely due to its recalcitrance to hydrolysis, with pH and divalent metals influencing its degradation rate (Redman et al., 2019).

Agricultural Applications and Uptake

  • The uptake of cyantraniliprole into tomatoes following hydroponic exposure was measured to calibrate a soil uptake model, suggesting a systematic approach to understanding how similar compounds could behave in agricultural settings (Anderson et al., 2013).

Medicinal and Pharmacological Research

  • Pyridine carboxamides, a class including compounds similar to 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, are of medicinal interest due to their activity in various biological processes, including the regulation of nicotinamidase activity and chemosensitization (Olsen et al., 2003).
  • Novel pyridine-based fluorescing compounds were synthesized and investigated for their photophysical properties, indicating potential applications in bioimaging and sensing (Hagimori et al., 2022).

properties

IUPAC Name

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-11-9(14)7-4-13-8-6(7)2-5(10)3-12-8/h2-4H,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJJZKBWXLYEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.